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Compound of Interest

Compound Name:
2-(2-Formyl-3-

methylphenoxy)acetamide

Cat. No.: B8576335

Get Quote

A Pivotal Intermediate for Benzofuran Scaffolds and Schiff Base Ligands

Executive Summary
2-(2-Formyl-3-methylphenoxy)acetamide is a specialized bifunctional building block used

primarily in medicinal chemistry and agrochemical synthesis. Characterized by an ortho-formyl

substituted phenoxy core, this compound serves as a "privileged scaffold" for the construction

of fused heterocyclic systems, particularly benzofurans, and biologically active Schiff bases.

Its dual reactivity—stemming from the electrophilic aldehyde "warhead" and the nucleophilic-

susceptible amide tail—makes it an ideal candidate for fragment-based drug design (FBDD).

The presence of the methyl group at the 3-position introduces steric constraints that modulate

reactivity and enhance metabolic stability compared to its non-methylated analogs.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
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Property Specification

IUPAC Name 2-(2-Formyl-3-methylphenoxy)acetamide

Molecular Formula C₁₀H₁₁NO₃

Molecular Weight 193.20 g/mol

Core Scaffold Phenoxyacetamide

Key Substituents Formyl (-CHO) at C2; Methyl (-CH3) at C3

H-Bond Donors 1 (Amide NH₂)

H-Bond Acceptors 3 (Aldehyde O, Ether O, Amide O)

Predicted LogP ~0.8–1.1 (Lipophilic, membrane permeable)

Structural Logic
The IUPAC naming convention prioritizes the amide functional group. The parent chain is

acetamide (

).[1]

Substitution at C2: One hydrogen on the methyl group of acetamide is replaced by a

phenoxy group.

Phenoxy Ring Numbering: The carbon attached to the ether oxygen is C1.

Position 2: A formyl group (-CHO) is adjacent to the ether linkage.

Position 3: A methyl group (-CH3) is adjacent to the formyl group.

This specific substitution pattern (2-formyl, 3-methyl) is derived from the starting material 2-

hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde).

Synthetic Framework: Williamson Ether Synthesis
The synthesis of 2-(2-Formyl-3-methylphenoxy)acetamide follows a classic Williamson Ether

Synthesis protocol. This pathway is preferred for its high yield and operational simplicity,
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utilizing a nucleophilic substitution (

) mechanism.

Reaction Scheme Visualization
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Figure 1: Synthetic pathway utilizing base-mediated alkylation.

Detailed Experimental Protocol
Objective: Synthesize 2-(2-Formyl-3-methylphenoxy)acetamide on a 10 mmol scale.

Reagents:

2-Hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol)

2-Chloroacetamide (1.03 g, 11 mmol, 1.1 equiv)

Potassium Carbonate (

), anhydrous (2.07 g, 15 mmol, 1.5 equiv)

Potassium Iodide (KI), catalytic (10 mg) – Optional, accelerates reaction via Finkelstein

exchange.

Solvent: Acetonitrile (MeCN) or DMF (30 mL).

Procedure:
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Activation: In a 100 mL round-bottom flask, dissolve 2-hydroxy-3-methylbenzaldehyde in 30

mL of dry Acetonitrile. Add anhydrous

.

Stirring: Stir the suspension at room temperature for 30 minutes. Expert Insight: This allows

the formation of the phenoxide anion, indicated by a color change (often turning bright

yellow).

Addition: Add 2-Chloroacetamide and the catalytic KI.

Reflux: Heat the mixture to reflux (

) for 4–6 hours.

Self-Validation Check: Monitor via TLC (Mobile phase 1:1 Hexane:Ethyl Acetate). The

starting aldehyde spot (

) should disappear, and a lower

spot (product) should appear.

Workup:

Cool the reaction mixture to room temperature.

Pour into 100 mL of ice-cold water. The product typically precipitates as a solid due to the

amide's poor solubility in cold water.

Filter the precipitate and wash with cold water (

mL) to remove inorganic salts.

Purification: Recrystallize from Ethanol/Water or purify via column chromatography if

necessary.

Reactivity & Applications: The Divergent Scaffold
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The utility of 2-(2-Formyl-3-methylphenoxy)acetamide lies in its bifunctional nature. The

aldehyde and amide groups can react independently or cooperatively to form complex

heterocycles.

Schiff Base Formation (Ligand Synthesis)
The formyl group at the 2-position is highly reactive toward primary amines, hydrazines, and

semicarbazides.

Mechanism: Nucleophilic addition-elimination.

Application: Synthesis of tridentate ligands (ONO donors) for coordination chemistry. The

phenolic oxygen (ether), amide oxygen, and imine nitrogen can coordinate metal ions (

), creating potent antimicrobial agents.

Steric Note: The 3-methyl group provides steric bulk, which can prevent dimerization of metal

complexes, favoring monomeric species.

Benzofuran Cyclization
Under basic conditions (e.g., NaOEt/EtOH), the active methylene group of the acetamide can

undergo an intramolecular aldol-type condensation with the ortho-formyl group.

Target:3-Carboxamide-benzofuran derivatives.

Significance: Benzofurans are core pharmacophores in anti-arrhythmic drugs (e.g.,

Amiodarone) and anti-tumor agents.

Divergent Synthesis Map
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Figure 2: Divergent synthetic applications of the core scaffold.

Expert Insights & Troubleshooting
Steric Hindrance of the 3-Methyl Group
Unlike the unsubstituted analog (2-formylphenoxyacetamide), the 3-methyl group exerts an

"ortho effect."

Impact on Synthesis: It may slightly retard the rate of nucleophilic attack at the aldehyde

during Schiff base formation due to steric crowding.

Impact on Stability: It protects the aldehyde from facile oxidation in air, making this

intermediate more shelf-stable than its non-methylated counterpart.

Self-Validating Analytical Signatures
To ensure protocol integrity, verify the product using these spectral markers:

IR Spectroscopy:

Amide Doublet: Look for two bands around

(

stretch).
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Carbonyls: Distinct peaks for Aldehyde (

) and Amide (

).

¹H NMR (DMSO-d₆):

Aldehyde Proton: Singlet at

.

Methylene Linker: Singlet at

(

).

Methyl Group: Singlet at

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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